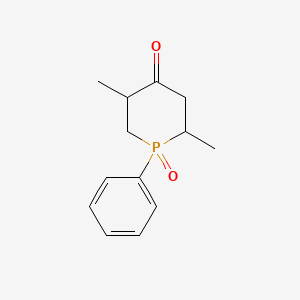

2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one

説明

特性

CAS番号 |

61124-02-5 |

|---|---|

分子式 |

C13H17O2P |

分子量 |

236.25 g/mol |

IUPAC名 |

2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one |

InChI |

InChI=1S/C13H17O2P/c1-10-9-16(15,11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |

InChIキー |

QEYLIZRHTPFMRZ-UHFFFAOYSA-N |

正規SMILES |

CC1CC(=O)C(CP1(=O)C2=CC=CC=C2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylphosphine with an oxidizing agent to introduce the oxygen atom at the phosphorus center. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods

Industrial production of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

化学反応の分析

Types of Reactions

2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen atoms, potentially forming phosphine oxides or phosphonates.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Phenylsilane, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield phosphine oxides, while reduction with phenylsilane can regenerate the phosphine .

科学的研究の応用

2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide has several applications in scientific research:

作用機序

The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, potentially affecting biological pathways and chemical reactions .

類似化合物との比較

Table 1: Key Structural and Functional Group Differences

Key Observations:

Electronic Effects: The phosphorus atom in the target compound likely increases electron-withdrawing effects compared to oxygen-based heterocycles (e.g., cyclohexadienone in ), influencing reactivity in nucleophilic or electrophilic reactions.

Solubility: The absence of polar groups (e.g., hydroxyl or amino) in the phosphinanone may result in lower aqueous solubility compared to compounds like those in or .

生物活性

2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and case analyses.

Synthesis

The synthesis of 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally include the formation of phosphine oxides followed by cyclization to form the phosphinanone structure. The compound's unique phosphine oxide framework contributes to its diverse biological applications.

Anticancer Activity

Recent studies have indicated that compounds structurally related to 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one exhibit significant anticancer properties. For instance, a study evaluating pyrazolone derivatives found that certain compounds demonstrated effective inhibition against breast cancer cell lines (MCF7) with IC50 values ranging from 30.68 to 60.72 µM, suggesting a potential therapeutic application for similar phosphinanone derivatives .

Anticonvulsant Properties

Further investigations into related compounds have shown promising anticonvulsant activity. A series of synthesized pyrrolidine derivatives were tested for their efficacy in various seizure models, with several exhibiting high activity levels in the 6-Hz psychomotor seizure test . This suggests that modifications to the phosphinanone structure could yield derivatives with similar or enhanced neuroprotective effects.

The biological activity of 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one can be attributed to its ability to interact with various biological targets:

1. Inhibition of Enzymatic Activity:

- Compounds containing phosphine oxide moieties have been shown to inhibit enzymes involved in cancer progression and inflammation. This mechanism is crucial in developing anti-inflammatory agents that also target cancer pathways.

2. Induction of Apoptosis:

- Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies highlight the diverse applications of compounds related to 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one:

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm hydrogen and carbon environments. Phosphorus-containing peaks ( NMR) are critical for verifying the phosphinanone moiety.

- X-ray Diffraction (XRD) : For structural elucidation, employ single-crystal XRD. Refinement using SHELX software (e.g., SHELXL-2018) ensures high precision in bond-length and angle determination . Visualization tools like ORTEP-III aid in interpreting thermal ellipsoids and molecular geometry .

- FTIR : Validate carbonyl (C=O) and phosphoryl (P=O) stretching frequencies (expected ranges: 1650–1750 cm and 1200–1300 cm, respectively).

Q. How can researchers ensure purity during synthesis?

- Methodology :

- HPLC Analysis : Use Chromolith or Purospher® STAR columns for high-resolution separation. A mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid) optimizes retention times .

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) should prioritize differential solubility of the target compound versus byproducts.

- TLC Monitoring : Track reaction progress using silica plates and UV/iodine staining for phosphorus-containing intermediates.

Q. What safety protocols are essential for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps to avoid inhalation .

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid long-term storage due to degradation risks .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in approved containers labeled for halogenated organophosphorus compounds .

Advanced Research Questions

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

- Methodology :

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized molecular models (e.g., Gaussian 16). Discrepancies in P=O bond lengths may indicate crystal packing effects or solvent interactions.

- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to identify dynamic processes not captured in static crystal structures .

- Multiplicity in Mass Spectrometry : Use high-resolution LC-MS to distinguish between isotopic clusters and potential degradation products.

Q. What experimental designs are optimal for studying its reactivity in catalytic systems?

- Methodology :

- Kinetic Profiling : Conduct time-resolved NMR to monitor intermediates in reactions like phosphorylation or nucleophilic substitutions.

- Solvent Screening : Test polar aprotic (e.g., DMF, DMSO) vs. nonpolar solvents to assess steric effects from the 2,5-dimethyl substituents.

- Catalyst Optimization : Use iterative Design of Experiments (DoE) to vary transition-metal catalysts (e.g., Pd, Ru) and ligands, measuring turnover frequencies (TOF) via GC-MS .

Q. How can computational modeling predict its interactions in enzyme inhibition studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target enzymes (e.g., kinases). Focus on the phosphoryl oxygen’s role in hydrogen bonding.

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and solvent accessibility of the phenyl ring .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic (methyl groups) vs. polar (P=O) moieties.

Data Analysis and Contradiction Management

Q. What statistical approaches address variability in biological assay results?

- Methodology :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Replicate experiments (n ≥ 3) to assess inter-assay variability.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in enzyme inhibition studies.

- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific uptake or toxicity effects .

Q. How can crystallographic disorder in the phenyl ring be modeled?

- Methodology :

- SHELXL Refinement : Split the disordered component into partial occupancy sites. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Hirshfeld Atom Refinement (HAR) : For high-resolution data (>0.8 Å), refine hydrogen positions to resolve electron density ambiguities.

- Validation Tools : Check R and CCDC validation reports to ensure compliance with IUCr standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。